Cas no 33729-92-9 (tert-Butyldiphenylsilane)

Tert-Butyldiphenylsilane is a versatile organosilicon compound commonly employed as a protecting group in organic synthesis, particularly for alcohols. Its robust tert-butyldiphenylsilyl (TBDPS) group offers enhanced stability under acidic and basic conditions compared to smaller silyl protecting groups like TMS or TBS. The steric bulk of the diphenyl substituents provides selective protection of primary alcohols in the presence of secondary or tertiary hydroxyl groups. This reagent is widely used in multistep syntheses, including carbohydrate and natural product chemistry, due to its predictable deprotection under mild conditions (e.g., fluoride sources). Its crystalline solid form ensures convenient handling and storage stability.
tert-Butyldiphenylsilane structure
tert-Butyldiphenylsilane structure
Product Name:tert-Butyldiphenylsilane
CAS No:33729-92-9
MF:C16H20Si
MW:240.415505409241
MDL:MFCD05663906
CID:852017
PubChem ID:125307247
Update Time:2025-10-28

tert-Butyldiphenylsilane Chemical and Physical Properties

Names and Identifiers

    • tert-Butyldiphenylsilane
    • NULL
    • Silane, (1,1-dimethylethyl)diphenyl-
    • t-BUTYLDIPHENYLSILANE
    • tert-butyl(diphenyl)silane
    • tert-butyldiphenylchlorosilane
    • tert-Butyldiphenylsilane >Benzene, 1,1'-[(1,1-dimethylethyl)silylene]bis-
    • MDL: MFCD05663906
    • Inchi: 1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
    • InChI Key: VTORJPDWMOIOIQ-UHFFFAOYSA-N
    • SMILES: [SiH](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 240.13300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 0.970(lit.)
  • Boiling Point: 103°C/0.05mmHg(lit.)
  • Flash Point: 137 ºC
  • Refractive Index: 1.5570-1.5610
  • PSA: 0.00000
  • LogP: 2.82800
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

tert-Butyldiphenylsilane Security Information

tert-Butyldiphenylsilane Customs Data

  • HS CODE:2931.90.6000

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tert-Butyldiphenylsilane Production Method

Additional information on tert-Butyldiphenylsilane

tert-Butyldiphenylsilane (CAS No. 33729-92-9): A Versatile Protecting Reagent in Organic Synthesis

tert-Butyldiphenylsilane (CAS No. 33729-92-9), often abbreviated as TBDPS, is a highly valuable organosilicon compound widely used in modern organic chemistry. Its primary application lies in the protection of hydroxyl groups during complex synthetic procedures, particularly in the synthesis of pharmaceuticals, natural products, and advanced materials. The TBDPS protecting group offers exceptional stability under various reaction conditions while being selectively removable under mild conditions, making it a preferred choice for multi-step syntheses.

The growing interest in tert-Butyldiphenylsilane reflects current trends in green chemistry and sustainable synthesis. Researchers are increasingly focusing on efficient protecting group strategies that minimize waste and improve atom economy. TBDPS chemistry aligns well with these objectives, as it enables precise control over reaction sequences while reducing the need for harsh deprotection conditions. This characteristic makes it particularly relevant for peptide synthesis and carbohydrate chemistry, where selective protection is crucial.

From a commercial perspective, 33729-92-9 has seen rising demand in pharmaceutical intermediates manufacturing. The compound's ability to withstand diverse reaction conditions—including Grignard reactions, reductions, and oxidations—while maintaining excellent hydroxyl group protection has made it indispensable in drug discovery pipelines. Recent literature highlights its use in the synthesis of complex molecules such as anticancer agents and antiviral compounds, addressing current healthcare challenges.

The stability profile of tert-Butyldiphenylsilane derivatives makes them particularly suitable for automated synthesis platforms and flow chemistry applications. These technological advancements in chemical synthesis have driven new interest in optimized protecting group strategies. The TBDPS group removal typically employs fluoride sources like tetrabutylammonium fluoride (TBAF), offering compatibility with various functional groups—a feature frequently searched by synthetic chemists.

Quality specifications for CAS 33729-92-9 are critical for reproducible results in research and industrial applications. High-purity tert-Butyldiphenylsilane should exhibit consistent reactivity and minimal impurities that could interfere with sensitive transformations. Analytical methods such as GC-MS and NMR spectroscopy are commonly employed to verify the compound's purity, with many researchers specifically searching for "TBDPS purity standards" when sourcing this reagent.

In material science applications, tert-Butyldiphenylsilane derivatives have shown promise in surface modification and polymer chemistry. The bulky diphenylsilane moiety provides steric hindrance that can influence material properties, leading to investigations in nanomaterials functionalization and hybrid organic-inorganic systems. These emerging applications contribute to the compound's growing relevance beyond traditional organic synthesis.

Storage and handling of 33729-92-9 require attention to moisture sensitivity, as with most silane reagents. Best practices recommend storage under inert atmosphere and use of molecular sieves to maintain stability—information frequently sought by laboratory personnel. The compound's shelf life and storage conditions are common search queries related to this chemical.

Recent methodological developments have expanded the utility of TBDPS-protected intermediates in asymmetric synthesis. The predictable stereochemical outcomes when using these protected substrates have enabled more efficient routes to chiral molecules, particularly in steroid synthesis and terpene chemistry. These applications align with current interests in stereoselective synthesis and chiral drug development.

The economic aspects of tert-Butyldiphenylsilane production reflect broader trends in fine chemicals manufacturing. Process optimization for CAS 33729-92-9 has focused on yield improvement and waste reduction, responding to industry demands for cost-effective protecting groups. Scale-up considerations for TBDPS reagents are another area of practical interest for process chemists.

Environmental considerations surrounding silane reagents have prompted investigations into recovery and recycling of protecting group derivatives. While tert-Butyldiphenylsilane itself doesn't present significant environmental hazards, the field is moving toward greener protection-deprotection sequences—a trend reflected in recent publication patterns and search behaviors.

Looking forward, the applications of 33729-92-9 continue to expand with advances in synthetic methodology. Its combination of robust protection and selective deprotection maintains TBDPS as a fundamental tool in synthetic chemistry, while new developments in catalytic deprotection methods and orthogonal protection strategies ensure its ongoing relevance in contemporary research.

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